2-Acetyl-6-fluorobenzaldehyde
Description
2-Acetyl-6-fluorobenzaldehyde is a substituted benzaldehyde derivative featuring an acetyl group (-COCH₃) at the 2-position and a fluorine atom at the 6-position of the aromatic ring. This compound combines the electrophilic aldehyde group with electron-withdrawing substituents (acetyl and fluorine), which influence its reactivity, stability, and applications in organic synthesis. The acetyl group may enhance its role as a precursor in pharmaceuticals, agrochemicals, or materials science, particularly in reactions requiring ketone-aldehyde bifunctional intermediates.
Properties
Molecular Formula |
C9H7FO2 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-acetyl-6-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)7-3-2-4-9(10)8(7)5-11/h2-5H,1H3 |
InChI Key |
JIACENFBCYQDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. For instance, the reaction between 2-fluorobenzaldehyde and acetone under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Claisen-Schmidt reaction, utilizing microwave-assisted synthesis to enhance reaction rates and yields. This method involves irradiating the reaction mixture with microwaves, which can significantly reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 2-Acetyl-6-fluorobenzoic acid.
Reduction: 2-Acetyl-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Acetyl-6-fluorobenzaldehyde exerts its effects depends on the specific reaction or application. For instance, in nucleophilic aromatic substitution reactions, the fluorine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
The substitution pattern on the benzaldehyde scaffold critically determines physicochemical properties. Below is a comparison of 2-acetyl-6-fluorobenzaldehyde with 2-chloro-6-fluorobenzaldehyde and other analogs:
Research Findings and Data Gaps
- Thermodynamic Data : Melting/boiling points and solubility for this compound are unreported, whereas 2-chloro-6-fluorobenzaldehyde has documented industrial-scale handling protocols .
- Reactivity Studies : The acetyl group’s steric and electronic effects on aldehyde reactivity warrant further investigation. In contrast, 2-chloro-6-fluorobenzaldehyde’s reactivity in SNAr reactions is well-characterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
